molecular formula C19H16ClFN2O2S B2534401 3-((2-chloro-4-fluorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one CAS No. 946218-38-8

3-((2-chloro-4-fluorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one

Cat. No. B2534401
CAS RN: 946218-38-8
M. Wt: 390.86
InChI Key: ZXTNGOPFOCQESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((2-chloro-4-fluorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. It is a pyrazinone derivative that has been synthesized through various methods and has shown promising results in scientific research studies.

Scientific Research Applications

Antioxidant Activity Analysis

Analytical Methods for Antioxidant Activity : A review by Munteanu and Apetrei (2021) discusses critical analytical methods for determining antioxidant activity, highlighting tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and DPPH. These assays, based on chemical reactions and spectrophotometry, assess the antioxidant capacity of complex samples, including those containing pyrazinone derivatives. The integration of chemical methods with electrochemical biosensors can clarify the operating mechanisms and kinetics of antioxidants, potentially applicable to compounds like the one (Munteanu & Apetrei, 2021).

Synthetic Applications

Synthesis of Pyrazole Heterocycles : Dar and Shamsuzzaman (2015) provide a concise review on synthesizing pyrazole heterocycles, vital for their widespread biological activities such as anticancer, analgesic, and anti-inflammatory effects. The synthesis involves condensation followed by cyclization, employing reagents like phosphorus oxychloride and hydrazine, which could be relevant for synthesizing complex pyrazinones (Dar & Shamsuzzaman, 2015).

Applications in Anticancer Drug Development : Sugita et al. (2017) review the tumor specificity and keratinocyte toxicity of compounds synthesized in their laboratory, highlighting two compounds with high tumor specificity and minimal keratinocyte toxicity. This research demonstrates the potential of synthetic modifications to create new anticancer drugs with reduced toxicity, which could apply to the development and testing of compounds like "3-((2-chloro-4-fluorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one" (Sugita et al., 2017).

properties

IUPAC Name

3-[(2-chloro-4-fluorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c1-2-25-16-7-5-15(6-8-16)23-10-9-22-18(19(23)24)26-12-13-3-4-14(21)11-17(13)20/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTNGOPFOCQESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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